molecular formula C15H10O2S B14468809 2-Phenyl-1-benzothiopyran-1,4-dione CAS No. 65373-82-2

2-Phenyl-1-benzothiopyran-1,4-dione

Cat. No.: B14468809
CAS No.: 65373-82-2
M. Wt: 254.31 g/mol
InChI Key: QGMPXYBAXDVOTR-UHFFFAOYSA-N
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Description

2-Phenyl-1-benzothiopyran-1,4-dione is a high-purity chemical compound intended for research and development purposes exclusively . This benzothiopyran derivative serves as a valuable synthetic intermediate and core scaffold in various fields of scientific inquiry. In organic synthesis , this compound's structure makes it a potential precursor for developing more complex heterocyclic systems. Related benzothiopyran structures are known to undergo interesting transformations, such as ring-opening to o-quinoid valence isomers, which can be trapped in cycloaddition reactions to construct novel molecular architectures . Within materials science , the benzothiopyran core is found in structures used to develop advanced materials. Researchers utilize similar compounds in the design of organic semiconductors, photochromic materials, and molecular switches due to their unique electronic properties and structural planarity . Furthermore, heterocyclic analogs derived from the thiopyranone structure are subjects of detailed spectroscopic studies, including comprehensive NMR analysis, to aid in the characterization of novel compounds . This product is designated "For Research Use Only" (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes full responsibility for all research involving this compound and must confirm its identity and purity for their specific application.

Properties

CAS No.

65373-82-2

Molecular Formula

C15H10O2S

Molecular Weight

254.31 g/mol

IUPAC Name

1-oxo-2-phenylthiochromen-4-one

InChI

InChI=1S/C15H10O2S/c16-13-10-15(11-6-2-1-3-7-11)18(17)14-9-5-4-8-12(13)14/h1-10H

InChI Key

QGMPXYBAXDVOTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3S2=O

Origin of Product

United States

Preparation Methods

Precursor Synthesis and Mechanism

The Sonogashira cross-coupling reaction between o-halobenzoyl chlorides (1a–f ) and phenylacetylene generates 1-(o-haloaryl)-3-phenylprop-2-yn-1-ones (2 ) (Scheme 1). For example, o-chlorobenzoyl chloride reacts with phenylacetylene under Pd(OAc)₂/triethylamine catalysis in toluene at 80°C, yielding 2 in 72–85% efficiency. Subsequent treatment with NaSH in refluxing ethanol induces cyclization via nucleophilic thiolate attack at the alkyne terminus, forming the benzothiopyran-4-one core. The dione functionality arises from keto-enol tautomerization under acidic workup conditions.

Optimization Challenges

Initial one-pot attempts combining coupling and cyclization steps yielded <16% of the target compound due to competing side reactions. Separating the steps improved yields to 68–74%, with purity >95% after recrystallization in ethanol. Nuclear magnetic resonance (NMR) studies confirm regioselectivity, with the phenyl group exclusively at C2 and thiopyran ring protons appearing as distinct doublets (δ 7.21–7.56 ppm).

Annulation with 2-Aminobuta-1,3-dienes

Lewis Acid-Mediated Pathway

4-Silyloxy-1-benzothiopyrylium triflates (3 ) react with 2-aminobuta-1,3-dienes (4 ) in dichloromethane at −20°C under BF₃·Et₂O catalysis (Scheme 2). The diene acts as a four-carbon synthon, undergoing conjugate addition to the thiopyrylium electrophile. Annulation proceeds via a six-membered transition state, yielding the dione with 83–89% diastereoselectivity. This method avoids harsh conditions, making it suitable for acid-sensitive substrates.

Stereochemical Outcomes

X-ray crystallography of intermediates reveals a trans-configuration at the ring fusion carbon (C4a), stabilized by minimized allylic strain. Polar solvents like acetonitrile enhance selectivity by stabilizing the transition state’s dipole moment.

Oxidative Coupling of Thiophenol Derivatives

Silver-Persulfate Mediation

A two-step approach couples 2-chloronaphthalene-1,4-dione (5 ) with trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid (6 ) using AgNO₃/(NH₄)₂S₂O₈ in acetonitrile/water (4:1) at reflux (Scheme 3). Radical-initiated coupling at C3 of the naphthoquinone forms a C–S bond with the cyclohexylthiol intermediate, followed by acid-catalyzed cyclodehydration to the dione. This method achieves 70–86% yield but requires stringent pH control during workup.

Halogen-Light Assistance

Thiol-Mediated Cyclization of Diketone Precursors

Mercapto-Quinazolinone Analogues

Adapting methods from antimicrobial agent synthesis, 2-mercapto-3-phenethylquinazolin-4(3H)-one (9 ) reacts with 2-(2-chloroethyl)isoindole-1,3-dione (10 ) in acetone/K₂CO₃ at 25°C (Scheme 4). Nucleophilic displacement of chloride by the thiolate forms a thioether linkage, which cyclizes upon heating in ethanol to yield the dione. While yielding 89%, this route introduces a bulky isoindole moiety requiring subsequent cleavage steps for dione isolation.

Epimerization Control

Epimerization at C4a is mitigated using 90% H₂SO₄ at 28–30°C, resolving cis/trans diastereomers via differential solubility in acetonitrile/dichloromethane. Polarimetry confirms enantiomeric excess >98% after recrystallization.

Comparative Analysis of Synthetic Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Purity (%) Advantages Limitations
Sonogashira Cyclization o-Cl-benzoyl chloride Pd(OAc)₂, NaSH, EtOH reflux 68–74 95–99 Scalable, high regioselectivity Requires inert atmosphere
Annulation Benzothiopyrylium triflate BF₃·Et₂O, CH₂Cl₂, −20°C 83–89 97 Mild conditions, high diastereoselectivity Costly boron trifluoride
Oxidative Coupling Naphthalene-1,4-dione AgNO₃, (NH₄)₂S₂O₈, hv 70–86 99.8 Rapid under light, high purity Radical inhibitors interfere
Thiol Cyclization Mercaptoquinazolinone K₂CO₃, acetone, 25°C 89 90 Ambient temperature, high yield Byproduct removal challenging

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-benzothiopyran-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thioether derivatives.

    Substitution: Chloromethylated compounds.

Scientific Research Applications

2-Phenyl-1-benzothiopyran-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-1-benzothiopyran-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Imidazolidin-2,4-dione Derivatives ()

  • Structural Differences :
    Imidazolidin-2,4-diones (e.g., IM-3 and IM-7) are five-membered rings containing two nitrogen atoms, whereas 2-Phenyl-1-benzothiopyran-1,4-dione is a six-membered benzothiopyran system. The latter lacks nitrogen but incorporates sulfur and a fused benzene ring.
  • Synthesis: Imidazolidin-2,4-diones are synthesized via Strecker reactions using amino acids and aryl isocyanates/isothiocyanates (yields: 70–74%) .
  • The benzothiopyran analog may share bioactivity due to structural similarities, but sulfur’s electronegativity could alter metabolic stability or target interactions.

Pyran-2,4-dione Derivatives ()

  • Structural Differences :
    Pyran-2,4-diones (e.g., compounds 2a and 2b) feature a six-membered oxygen-containing ring, while the benzothiopyran derivative replaces oxygen with sulfur and incorporates a fused benzene ring.
  • Physicochemical Properties :
    Pyran-2,4-diones exhibit polarity (dipole moments: 2a > 2b) and stabilize crystal structures via H···H, O···H, and H···C interactions . The sulfur atom in this compound may enhance polarizability and alter intermolecular contacts (e.g., S···H interactions).
  • Spectroscopic Correlations :
    DFT calculations for pyran-2,4-diones show strong agreement between experimental and computed NMR spectra (R² = 0.93–0.94) . Similar computational approaches could predict properties of the benzothiopyran derivative.

Comparative Data Table

Property Imidazolidin-2,4-dione (IM-3) Pyran-2,4-dione (2a) This compound (Inferred)
Ring System 5-membered (2 N atoms) 6-membered (O atom) 6-membered (S atom, fused benzene)
Synthesis Yield 70–74% Not reported Not reported
Dipole Moment Not studied Higher than 2b Expected higher due to S atom
Bioactivity CNS modulation, antinociception Not reported Potential bioactivity (unconfirmed)
Key Intermolecular Contacts Not studied H···H, O···H Likely S···H, H···H

Key Research Findings and Implications

  • Structural Influence on Reactivity : The sulfur atom in this compound may enhance electrophilicity at the dione positions compared to oxygen analogs, affecting its reactivity in organic synthesis .
  • Pharmacological Potential: While imidazolidin-2,4-diones demonstrate CNS activity, the benzothiopyran derivative’s larger aromatic system could improve binding affinity to hydrophobic targets .
  • Computational Predictions : DFT methods validated for pyran-2,4-diones (e.g., NMR correlations) could be applied to model the electronic structure and spectral properties of the benzothiopyran compound .

Q & A

Q. What are the standard synthetic routes for 2-phenyl-1-benzothiopyran-1,4-dione, and how can reaction conditions be optimized?

Methodological Answer:

  • Key Reactions: Cyclocondensation of thiocoumarins with phenylacetylene derivatives under acidic catalysis (e.g., H₂SO₄ or Lewis acids like FeCl₃) .

  • Optimization: Use factorial design (e.g., Taguchi or Box-Behnken) to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–15 mol%). Analyze yield and purity via HPLC .

  • Example Table:

    VariableRange TestedOptimal ValueImpact on Yield (%)
    Temperature80–120°C100°C+25%
    Catalyst Loading5–15 mol%10 mol%+18%

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Techniques:
    • ¹H/¹³C NMR: Confirm aromatic proton environments (δ 7.2–8.1 ppm for phenyl groups) and carbonyl/thioether functionalities .
    • HRMS: Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 268.05) .
  • Chromatography: Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What factors influence the compound’s stability during storage?

Methodological Answer:

  • Critical Factors: Light sensitivity (UV degradation), humidity (hydrolysis of thioether bonds), and temperature (thermal decomposition above 150°C) .
  • Protocol: Store in amber vials under inert gas (N₂/Ar) at –20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Hazards: Skin/eye irritation (GHS Category 2A) and respiratory toxicity (OSHA Category 3) .
  • PPE: Nitrile gloves, safety goggles, and fume hoods for powder handling. Use HEPA filters to suppress airborne particulates .

Advanced Research Questions

Q. How can computational modeling predict reactivity or regioselectivity in derivatives of this compound?

Methodological Answer:

  • Approach: Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and transition-state energies for electrophilic substitution .
  • Software Tools: Gaussian 16 or ORCA for quantum mechanics; PyMol for visualizing steric effects .

Q. How to resolve contradictory data in reaction yields across different laboratories?

Methodological Answer:

  • Root-Cause Analysis:
    • Compare solvent purity (HPLC-grade vs. technical), moisture levels (Karl Fischer titration), and catalyst batch variability (ICP-MS for metal content) .
    • Use interlaboratory studies with standardized protocols (e.g., ASTM E691) to isolate variables .

Q. What methodologies are effective for studying the compound’s degradation pathways under environmental conditions?

Methodological Answer:

  • Simulation: Use photolysis chambers (Xe arc lamps) to mimic sunlight exposure. Monitor degradation products via LC-MS/MS and identify intermediates (e.g., sulfoxide derivatives) .
  • Kinetic Modeling: Apply pseudo-first-order kinetics to estimate half-life (t₁/₂) in aqueous matrices .

Q. How can researchers optimize solvent systems for green synthesis of this compound?

Methodological Answer:

  • Green Metrics: Calculate E-factors (waste/solvent ratio) and use COSMO-RS simulations to identify bio-based solvents (e.g., cyclopentyl methyl ether) .
  • Case Study: Replacing DMF with γ-valerolactone reduced E-factor from 12.3 to 3.8 .

Q. What experimental designs are suitable for probing the compound’s biological activity?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Screen against cytochrome P450 isoforms (CYP3A4/2D6) using fluorogenic substrates .
    • Cytotoxicity: MTT assays on HEK-293 cells (IC₅₀ dose-response curves) .

Q. How to address inconsistencies in spectroscopic data between synthesized batches?

Methodological Answer:

  • Troubleshooting Workflow:
    • Verify synthetic intermediates via FT-IR (e.g., C=S stretch at 1050 cm⁻¹).
    • Use 2D NMR (HSQC/HMBC) to confirm regioisomer formation .

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